molecular formula C23H35N3O4 B13702668 (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine

(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine

Cat. No.: B13702668
M. Wt: 417.5 g/mol
InChI Key: AETVXHAUGDPXOE-UHFFFAOYSA-N
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Description

(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are commonly used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Protection of Piperazine: The piperazine ring is first protected with a Boc group to form (S)-1-Boc-3-piperidyl.

    Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent to introduce the desired substituent.

    Deprotection and Reprotection: The Boc group is removed, and the resulting intermediate is then protected with a Cbz group.

    Final Assembly: The final compound is obtained by coupling the intermediate with another protected piperazine derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-4-(piperidin-4-yl)piperazine
  • tert-Butyl (S)-3-methyl-1-piperazinecarboxylate
  • 1-Boc-3-hydroxypiperidine

Uniqueness

(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine is unique due to its specific combination of protecting groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-11-7-10-20(17-26)16-24-12-14-25(15-13-24)21(27)29-18-19-8-5-4-6-9-19/h4-6,8-9,20H,7,10-18H2,1-3H3

InChI Key

AETVXHAUGDPXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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